Bestatin-amido-Me

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

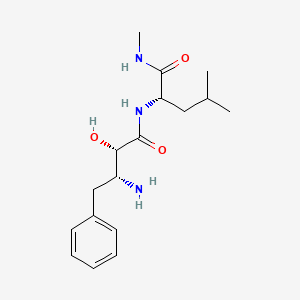

Molecular Formula |

C17H27N3O3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N,4-dimethylpentanamide |

InChI |

InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)/t13-,14+,15+/m1/s1 |

InChI Key |

WXXGFNCJBKSHFH-ILXRZTDVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bestatin-amido-Me

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestatin-amido-Me is a derivative of the natural dipeptide Bestatin, engineered to function as a potent ligand for the E3 ubiquitin ligase, cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Its primary mechanism of action is to serve as a cIAP1-recruiting moiety within heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). By binding to cIAP1, this compound facilitates the induced proximity of a target protein to the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. This guide provides a comprehensive overview of the molecular mechanism, quantitative parameters, experimental validation protocols, and key signaling pathways associated with this compound-mediated protein degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a crucial component in the rapidly advancing field of targeted protein degradation. Unlike traditional enzyme inhibitors, molecules incorporating this compound do not merely block the function of a target protein but eliminate it from the cellular environment. This is achieved by coopting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The core function of this compound is to act as a molecular bridge. When incorporated into a PROTAC or SNIPER molecule, it binds to the BIR3 domain of cIAP1, an E3 ubiquitin ligase.[1] The other end of the PROTAC is a ligand designed to bind to a specific protein of interest (POI). The simultaneous binding of the PROTAC to both cIAP1 and the POI results in the formation of a ternary complex. This induced proximity positions the POI favorably for ubiquitination by the cIAP1 E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.

A notable characteristic of this mechanism is its catalytic nature. After the POI is degraded, the PROTAC molecule is released and can recruit another molecule of the POI to cIAP1, enabling multiple rounds of degradation with a single PROTAC molecule. However, it is important to note that some Bestatin-based SNIPERs have been observed to induce the autoubiquitination and degradation of cIAP1 itself, which may impact the overall efficacy and duration of action.[2]

Signaling Pathway of this compound-based PROTAC Action

Caption: The signaling pathway of a this compound-based PROTAC, from ternary complex formation to proteasomal degradation.

Quantitative Data

The efficacy of a this compound-based PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for the target protein. These values are highly dependent on the specific target protein, the linker length and composition, and the cell line being used.

| Parameter | Description | Typical Value Range for Bestatin-based PROTACs | Reference |

| cIAP1 Binding Affinity (Bestatin) | The concentration of the ligand required to occupy 50% of the cIAP1 binding sites. | 100 µM - 1 mM | |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Varies (typically in the µM range) | |

| Dmax | The maximum percentage of protein degradation achieved at a given concentration and time point. | Varies (often >80%) |

Experimental Protocols

The validation of a this compound-based PROTAC involves a series of experiments to confirm its mechanism of action. Below are detailed protocols for two key experiments: Western Blotting to quantify protein degradation and an in-cell ubiquitination assay.

Protocol: Quantification of Target Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 of a this compound-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control with the PROTAC and a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

-

Cell line expressing the target protein

-

Plasmids for HA-tagged ubiquitin (optional, for enhanced signal)

-

Transfection reagent

-

This compound-based PROTAC

-

Proteasome inhibitor (MG132)

-

Lysis buffer (containing deubiquitinase inhibitors like NEM)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G agarose beads

-

Primary antibody against ubiquitin or HA-tag for Western blotting

Procedure:

-

Cell Preparation: Plate cells in 100 mm dishes. If desired, transfect the cells with a plasmid encoding HA-tagged ubiquitin 24 hours prior to the experiment.

-

Compound Treatment: Treat the cells with an effective concentration of the this compound PROTAC (e.g., near the DC50 value) in the presence of MG132 (to allow ubiquitinated protein to accumulate) for 3-6 hours.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with the primary antibody against the target protein overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads extensively with lysis buffer.

-

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analysis: Perform Western blotting on the eluted samples using a primary antibody against ubiquitin (or HA-tag). A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

Experimental Workflow Diagram

Caption: A typical experimental workflow for validating the mechanism of action of a this compound-based PROTAC.

Conclusion

This compound serves as a foundational tool in the development of targeted protein degraders that recruit the cIAP1 E3 ubiquitin ligase. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination of a target protein, offers a powerful strategy for eliminating disease-causing proteins. While its relatively modest binding affinity for cIAP1 has led to the exploration of higher-affinity ligands, the principles established with Bestatin-based SNIPERs remain central to the field. A thorough understanding of its mechanism, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and application of this promising therapeutic modality.

References

- 1. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTRF cIAP1B3 Binding Kit, 500 Assay Points | Revvity [revvity.com]

Bestatin-amido-Me as a cIAP1 E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis. Its E3 ubiquitin ligase activity makes it a compelling target for therapeutic intervention, especially in oncology. One of the innovative strategies to harness cIAP1's function is through the use of proteolysis-targeting chimeras (PROTACs), and a specific subset of these known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules recruit cIAP1 to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This technical guide focuses on Bestatin-amido-Me, a derivative of the natural product Bestatin, which serves as a ligand for cIAP1 in the design of SNIPERs. While Bestatin itself is known to have a relatively low affinity for cIAP1, its derivatives have been successfully incorporated into SNIPER constructs to induce the degradation of various target proteins. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols relevant to its application as a cIAP1 ligand.

Core Concepts: cIAP1 and SNIPERs

cIAP1 is a RING-finger containing E3 ubiquitin ligase that plays a pivotal role in the tumor necrosis factor (TNF) signaling pathway. It is responsible for the ubiquitination of several key signaling proteins, which can lead to either cell survival or apoptosis. The recruitment of cIAP1 by a SNIPER molecule redirects its E3 ligase activity towards a specific protein of interest, marking it for degradation.

A SNIPER molecule consists of three key components:

-

A ligand for the target protein: This moiety provides specificity, directing the SNIPER to the protein intended for degradation.

-

A ligand for the E3 ligase: In this case, this compound, which binds to cIAP1.

-

A linker: This connects the two ligands, positioning the E3 ligase in proximity to the target protein to facilitate ubiquitin transfer.

Quantitative Data on cIAP1 Ligands

| Ligand | Target | Binding Affinity (Ki) | IC50 | Reference |

| Bestatin | cIAP1 | Not Reported | ~100 µM - 1 mM (estimated) | General Knowledge |

| HAB-5A | cIAP1 Degradation | Not Reported | 0.53 µM | [1] |

| MV1 | cIAP1 | 1.9 nM | Not Reported | [2] |

| LCL161 | cIAP1 | Not Reported | Not Reported | [2] |

Mechanism of Action of Bestatin-based SNIPERs

Bestatin and its derivatives, including this compound, are understood to bind to the BIR3 domain of cIAP1. This binding event is thought to induce a conformational change in cIAP1, leading to its dimerization and subsequent activation of its E3 ligase activity. This activation results in the autoubiquitination of cIAP1 and its subsequent degradation by the proteasome.

When incorporated into a SNIPER, the this compound moiety brings cIAP1 into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, mediated by cIAP1. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: Workflow of SNIPER-mediated protein degradation.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis would likely follow established methods for peptide coupling and modification of the Bestatin scaffold. A general approach would involve:

-

Protection of functional groups: The amino and carboxyl groups of the starting materials, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and L-leucine methyl ester, would be appropriately protected.

-

Peptide coupling: The protected amino acid and the leucine derivative would be coupled using a standard peptide coupling reagent such as DCC/HOBt or HATU.

-

Deprotection: The protecting groups would be removed to yield the final this compound product.

-

Purification and characterization: The final compound would be purified by chromatography and its identity and purity confirmed by techniques such as NMR and mass spectrometry.

cIAP1 Binding Assay (General Protocol)

This protocol describes a general method to assess the binding of a ligand to cIAP1, which can be adapted for this compound.

Materials:

-

Recombinant human cIAP1 protein (specifically the BIR3 domain)

-

Fluorescently labeled tracer ligand known to bind cIAP1 (e.g., a fluorescently tagged Smac mimetic)

-

This compound or other test compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader capable of detecting fluorescence polarization or HTRF

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the recombinant cIAP1-BIR3 protein and the fluorescently labeled tracer ligand at a fixed concentration.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization or HTRF signal using a microplate reader.

-

The displacement of the fluorescent tracer by this compound will result in a decrease in the signal.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

References

The Strategic Role of Bestatin-amido-Me in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This technical guide provides an in-depth exploration of Bestatin-amido-Me, a derivative of the natural product Bestatin, and its critical role as a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase in the development of PROTACs, particularly a class known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This document will detail the mechanism of action, present quantitative data on degradation efficacy, provide detailed experimental protocols, and visualize key cellular pathways and workflows.

Introduction to this compound and its Role in PROTACs

Bestatin is a natural dipeptide analog that has been shown to exhibit various biological activities, including aminopeptidase inhibition. Its derivative, this compound, has been repurposed in the field of targeted protein degradation as a ligand for the cIAP1 E3 ubiquitin ligase. In the context of PROTACs, this compound serves as the "hook" that engages cIAP1, bringing it into proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. PROTACs utilizing this compound or similar Bestatin derivatives are often referred to as SNIPERs.

The chemical structure of this compound allows for its conjugation to a ligand for a target protein via a chemical linker, creating a heterobifunctional molecule. The nature of this linker is crucial for the efficacy of the resulting PROTAC, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and cIAP1.

Mechanism of Action: cIAP1-Mediated Protein Degradation

The recruitment of cIAP1 by a this compound-based PROTAC initiates a cascade of events leading to the degradation of the target protein. The RING domain of cIAP1 possesses E3 ubiquitin ligase activity. Upon formation of the ternary complex, this activity is directed towards the target protein. This results in the polyubiquitination of the target protein, primarily through the formation of K48-linked ubiquitin chains, which is a canonical signal for proteasomal degradation. Recent studies have also implicated the formation of branched K11/K48 and K48/K63 ubiquitin chains in cIAP1-mediated degradation, highlighting a complex ubiquitin code that can be hijacked by these degraders[1].

Interestingly, the binding of this compound to cIAP1 can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself[2][3]. This dual-action can be advantageous in certain therapeutic contexts, particularly in oncology, where cIAP1 is often overexpressed and contributes to apoptosis resistance.

Quantitative Data on this compound-Based PROTACs

The efficacy of this compound-based PROTACs has been demonstrated against various protein targets. The following tables summarize key quantitative data from published studies, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | PROTAC (SNIPER) | Cell Line | DC50 | Dmax (%) | Reference |

| BCR-ABL | SNIPER(ABL)-020 | K562 | ~100 nM | >90 | (Shibata N, et al. Cancer Sci. 2017) |

| CRABP-II | SNIPER-4b | HT1080 | ~1 µM | >80 | (Itoh Y, et al. J Am Chem Soc. 2010)[4] |

| CRABP-II | SNIPER-11 | Panc-1, BxPC3 | Not specified | Effective degradation | (Wang L, et al. Theranostics. 2021)[5] |

Linker Optimization and its Impact on Degradation Efficiency

The linker connecting this compound to the target protein ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex. Optimization of the linker is a key step in the development of potent and selective degraders.

Studies have shown that varying the linker length can dramatically impact degradation efficiency. A linker that is too short may lead to steric hindrance and prevent the formation of a productive ternary complex, while an overly long or flexible linker might result in an unstable complex with poor degradation kinetics. The optimal linker length is target-dependent and often requires empirical determination through the synthesis and testing of a library of PROTACs with varying linkers. For instance, replacing a flexible alkyl chain with a more rigid structure like a piperazine or a triazole can alter the conformational freedom of the PROTAC, potentially leading to a more favorable orientation for ternary complex formation.

Detailed Experimental Protocols

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a this compound-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex between the target protein, the this compound-based PROTAC, and cIAP1.

Materials:

-

Cells expressing the target protein and cIAP1

-

This compound-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the target protein or cIAP1 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment: Treat cells with the this compound-based PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody against the target protein or cIAP1 overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted protein complexes by Western blotting using antibodies against the target protein and cIAP1 to confirm their co-precipitation.

Mandatory Visualizations

Signaling Pathway of cIAP1-Mediated Protein Degradation

Caption: cIAP1-mediated protein degradation pathway induced by a this compound-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: General experimental workflow for the evaluation of this compound-based PROTACs.

Conclusion

This compound has proven to be a valuable and versatile ligand for the cIAP1 E3 ubiquitin ligase in the development of PROTACs. Its ability to recruit cIAP1 and induce the degradation of a wide range of target proteins has established it as a key tool in the targeted protein degradation field. The SNIPER technology, built upon Bestatin-based ligands, offers a powerful strategy for drug discovery, particularly in oncology. A thorough understanding of its mechanism of action, careful optimization of the PROTAC linker, and rigorous experimental validation are essential for the successful development of novel and effective therapeutics based on this platform. This guide provides a foundational framework for researchers to design, synthesize, and evaluate this compound-based PROTACs for their specific proteins of interest.

References

- 1. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Bestatin-amido-Me: Structure and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Bestatin-amido-Me, a critical component in the development of targeted protein degraders. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key biological pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a synthetic derivative of Bestatin, a natural dipeptide produced by Streptomyces olivoreticuli. The core structure of Bestatin consists of a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl group linked to an L-leucine residue. In this compound, the carboxylic acid of the L-leucine is modified to a methyl amide.

Chemical Structure:

-

Systematic Name: (2S)-N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucinamide, N-methyl-

-

Molecular Formula: C₁₇H₂₇N₃O₃[1]

-

Molecular Weight: 321.41 g/mol [1]

-

CAS Number: 339186-54-8[1]

-

SMILES: O=C(--INVALID-LINK--NC(--INVALID-LINK----INVALID-LINK--N)=O)NC[2]

This seemingly minor modification has a significant impact on the molecule's application, transforming it from a general aminopeptidase inhibitor into a specific ligand for Inhibitor of Apoptosis Proteins (IAPs), particularly cellular IAP1 (cIAP1).[3] This targeted binding is the foundation of its use in Proteolysis Targeting Chimeras (PROTACs).

Role in SNIPER Technology

This compound is a key component in a class of PROTACs known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) . SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A SNIPER molecule consists of three parts:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

In the context of many SNIPERs, This compound serves as the E3 ligase ligand , specifically recruiting the cIAP1 E3 ubiquitin ligase.

Mechanism of Action

The mechanism of a this compound-based SNIPER can be summarized in the following steps:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (via the POI ligand) and to cIAP1 (via the this compound moiety), forming a ternary POI-SNIPER-cIAP1 complex.

-

Ubiquitination: The proximity induced by the SNIPER facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the RING finger domain of cIAP1.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This process results in the selective removal of the target protein from the cell.

Caption: Mechanism of action of a this compound-based SNIPER molecule.

Quantitative Data

The following table summarizes the DC₅₀ values for various SNIPER(ABL) molecules that utilize this compound to degrade the oncogenic BCR-ABL protein in K562 cells. These SNIPERs differ in the ABL kinase inhibitor and the linker used.

| SNIPER Compound | ABL Inhibitor | IAP Ligand | Linker | DC₅₀ (µM) | Reference |

| SNIPER(ABL)-013 | GNF5 | This compound | PEG-based | 20 | Shibata N, et al. 2017 |

| SNIPER(ABL)-044 | HG-7-85-01 | This compound | PEG-based | 10 | Shibata N, et al. 2017 |

Data from Shibata N, et al. Cancer Sci. 2017 Aug;108(8):1657-1666.

Experimental Protocols

General Synthesis of Bestatin Derivatives

The synthesis of Bestatin derivatives can be achieved through solid-phase peptide synthesis. A general workflow is outlined below.

Caption: General workflow for the solid-phase synthesis of this compound.

A detailed, generalized protocol for the synthesis of Bestatin derivatives on a solid support is as follows:

-

Resin Preparation: Swell Wang resin in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first amino acid (e.g., Fmoc-L-Leucine-OH) to the resin using a coupling agent like HATU and a base such as DIEA in DMF. Allow the reaction to proceed for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with a solution of 20% piperidine in DMF for 20-30 minutes.

-

Second Amino Acid (AHPA) Coupling: Couple the protected α-hydroxy-β-amino acid, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, to the deprotected N-terminus of the leucine residue using a coupling agent like HATU and a base like DIEA.

-

C-terminal Amidation (for this compound):

-

This step deviates from the synthesis of Bestatin. After coupling the AHPA, the C-terminal carboxylic acid attached to the resin needs to be converted to a methyl amide. This can be achieved by cleaving the peptide from the resin while it is still protected, and then reacting the free carboxylic acid with methylamine in the presence of a coupling agent in solution phase.

-

Alternatively, a specific resin that allows for direct on-resin amidation could be used.

-

-

Cleavage and Deprotection: Cleave the synthesized dipeptide from the resin and remove any remaining protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound.

Protein Degradation Assay (Western Blot)

To evaluate the ability of a this compound-based SNIPER to degrade a target protein, a Western blot analysis can be performed.

-

Cell Culture and Treatment: Plate the cells of interest (e.g., K562 cells for BCR-ABL) and allow them to adhere. Treat the cells with varying concentrations of the SNIPER molecule for a specified period (e.g., 6-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of the target protein in treated versus untreated cells. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

Conclusion

This compound represents a significant advancement in the field of chemical biology and drug discovery. Its ability to specifically recruit the cIAP1 E3 ligase makes it an invaluable tool for the development of SNIPERs, a promising class of therapeutics that can target and degrade previously "undruggable" proteins. The modular nature of SNIPERs, where the this compound core can be combined with various target-specific ligands, offers a versatile platform for creating novel protein degraders against a wide range of diseases, including cancer. Further research into the optimization of linkers and target ligands will continue to expand the therapeutic potential of this technology.

References

Bestatin-amido-Me and IAP Proteins: A Technical Overview of a Foundational Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of Bestatin-amido-Me, a methyl ester derivative of Bestatin scientifically referred to as methyl bestatin (MeBS), with the Inhibitor of Apoptosis (IAP) family of proteins. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available data, relevant experimental methodologies, and the signaling context of this interaction.

This compound, as a derivative of the natural aminopeptidase inhibitor Bestatin, has played a pivotal role in the early development of targeted protein degradation technologies, particularly as a foundational ligand for cellular Inhibitor of Apoptosis Protein 1 (cIAP1) in the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). While it has been instrumental in proof-of-concept studies, the scientific literature suggests that this compound exhibits a relatively low binding affinity for IAP proteins compared to subsequently developed synthetic ligands.

Quantitative Binding Affinity Data

Despite extensive review of the scientific literature, specific quantitative binding affinities (Kd, Ki, or IC50 values) for the direct interaction of this compound with individual IAP proteins (cIAP1, cIAP2, XIAP) are not consistently reported in publicly available research. The prevailing understanding is that the affinity is in the micromolar range, which has driven the development of second-generation IAP ligands with significantly higher potency for use in more effective protein degraders.

Table 1: Summary of this compound Binding Affinity for IAP Proteins

| IAP Protein | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |

| cIAP1 | Data not available in reviewed literature. Generally considered low micromolar affinity. | Not specified | Implied from developmental studies of SNIPERs. |

| cIAP2 | Data not available in reviewed literature. | Not specified | |

| XIAP | Data not available in reviewed literature. | Not specified | |

| ML-IAP | Data not available in reviewed literature. | Not specified |

Experimental Protocols

Detailed, step-by-step experimental protocols for determining the binding affinity of this compound to IAP proteins are not explicitly detailed in the available literature. However, based on standard methodologies for assessing protein-ligand interactions, several techniques would be applicable. The following are generalized protocols for commonly used assays.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the change in the polarization of fluorescently labeled tracer ligand upon binding to a protein.

Principle: A fluorescently labeled IAP ligand (tracer) is incubated with the IAP protein. The binding of the large protein to the small tracer slows down the rotational motion of the tracer, resulting in a high fluorescence polarization signal. Unlabeled ligands, such as this compound, compete with the tracer for binding to the IAP protein. This competition leads to a decrease in the polarization signal, which can be used to determine the binding affinity of the unlabeled ligand.

Generalized Protocol:

-

Reagents and Buffer Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer at physiological pH, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.

-

Recombinant human IAP protein (e.g., cIAP1-BIR3 domain).

-

Fluorescently labeled IAP tracer ligand (e.g., a fluorescein-labeled Smac mimetic).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

A fixed concentration of the IAP protein and the fluorescent tracer are added to the wells of a microplate.

-

The this compound dilutions are added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Generalized Protocol:

-

Sample Preparation:

-

Recombinant human IAP protein is dialyzed extensively against the ITC buffer (e.g., PBS or HEPES buffer).

-

This compound is dissolved in the final dialysis buffer. The concentration of DMSO should be matched in both the protein and ligand solutions.

-

-

ITC Experiment:

-

The IAP protein solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of the this compound solution into the protein solution is performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Signaling Pathways and Experimental Workflows

The primary mechanism through which this compound functions in the context of SNIPERs is by recruiting cIAP1 to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Caption: IAP-mediated ubiquitination pathway induced by a SNIPER molecule.

The following diagram illustrates a typical experimental workflow for confirming the this compound-dependent degradation of a target protein.

Caption: Experimental workflow for assessing SNIPER-mediated protein degradation.

Logical Relationship of SNIPER Components

The efficacy of a this compound-based SNIPER is dependent on the formation of a ternary complex between cIAP1, the SNIPER molecule, and the target protein.

Caption: Logical relationship for ternary complex formation leading to degradation.

The Discovery, Synthesis, and Application of Bestatin-amido-Me: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bestatin, a natural dipeptide isolated from Streptomyces olivoreticuli, has long been recognized for its potent inhibitory effects on various aminopeptidases.[1] Initially explored for its immunomodulatory and anti-cancer properties, the versatile scaffold of Bestatin has been adapted for novel therapeutic modalities. This technical guide focuses on a specific derivative, Bestatin-amido-Me, and its pivotal role as a ligand for Inhibitor of Apoptosis Proteins (IAPs) within the burgeoning field of targeted protein degradation.

This compound has emerged as a key component in the design of Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs).[2][3][4] These bifunctional molecules are engineered to recruit the cellular E3 ubiquitin ligase machinery to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable insights for researchers in drug discovery and chemical biology.

Core Compound: this compound

This compound is a synthetic derivative of Bestatin where the C-terminal carboxylic acid is replaced with a methylamide group. This modification is crucial for its function as an IAP ligand in the context of SNIPERs.

Chemical Properties:

| Property | Value |

| Molecular Formula | C17H27N3O3 |

| Molecular Weight | 321.41 g/mol |

| CAS Number | 339186-54-8 |

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques. The following protocol is a representative method adapted from general procedures for the synthesis of Bestatin derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bestatin

-

Methylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Methylamine Free Base: To a solution of methylamine hydrochloride in water, add an excess of a strong base (e.g., NaOH) and extract the free methylamine into a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and use the solution directly in the next step.

-

Activation of Bestatin: In a round-bottom flask, dissolve Bestatin (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.2 equivalents) dissolved in anhydrous DCM to the solution and stir for 1 hour at 0 °C.

-

Coupling Reaction: To the activated Bestatin solution, add a solution of methylamine (1.5 equivalents) in diethyl ether, followed by DIPEA (2.5 equivalents). Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Bestatin and its derivatives are known inhibitors of several aminopeptidases. The table below summarizes the inhibitory activity of the parent compound, Bestatin, against various enzymes. While specific quantitative data for the binding of this compound to IAP proteins is not widely available in public literature, its successful incorporation into functional SNIPERs demonstrates its ability to recruit cIAP1.

Table 1: Inhibitory Activity of Bestatin

| Enzyme Target | IC₅₀ |

| Aminopeptidase B | Strong Inhibition |

| Leucine Aminopeptidase | Strong Inhibition |

| Aminopeptidase N (CD13) | Moderate Inhibition |

Note: The data presented is for the parent compound, Bestatin. The primary biological function of this compound in recent research is as a cIAP1 ligand.

Role in SNIPER Technology

This compound functions as the IAP-binding moiety in SNIPERs. By binding to the BIR3 domain of cIAP1, it recruits the E3 ligase to a target protein that is bound by the other end of the SNIPER molecule. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathways

cIAP1 is a key regulator of cellular signaling, particularly in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation, immunity, and cell survival.

Simplified IAP-mediated NF-κB signaling pathway.

The diagram above illustrates the role of cIAP1 in TNFα-induced NF-κB activation. cIAP1, as part of a larger signaling complex, mediates the K63-linked polyubiquitination of RIP1, which is a crucial step for the activation of the IKK complex and subsequent NF-κB signaling.

SNIPER Mechanism of Action

The following diagram illustrates the general mechanism by which a SNIPER molecule utilizing this compound induces the degradation of a target protein.

Mechanism of SNIPER-mediated protein degradation.

Conclusion

This compound represents a significant advancement in the application of natural product scaffolds for the development of novel therapeutic strategies. Its role as a cIAP1 ligand in SNIPER technology underscores the potential for chemically-induced protein degradation to address a wide range of diseases driven by the overabundance of specific proteins. The synthetic accessibility of this compound and the modular nature of SNIPERs provide a robust platform for the rapid development of new protein degraders. Further research into the optimization of the IAP-binding moiety and the linker will undoubtedly lead to more potent and selective therapeutic agents in the future.

References

The Critical Role of Bestatin-amido-Me in SNIPER Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and application of Bestatin-amido-Me within the framework of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs represent a promising class of therapeutic agents that induce targeted protein degradation. This document details the mechanism of action, presents quantitative data on the efficacy of this compound-containing SNIPERs, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this innovative technology.

Introduction to SNIPER Technology

SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs)[1][2]. They are a type of Proteolysis Targeting Chimera (PROTAC). The general structure of a SNIPER consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties[1]. By bringing the E3 ligase in close proximity to the target protein, SNIPERs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein scaffold and its associated functions.

The Function of this compound in the SNIPER Complex

This compound serves as a crucial component of first-generation SNIPER molecules by acting as a ligand for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase[3][4]. Bestatin itself is a known inhibitor of aminopeptidases, but its derivative, this compound, has been effectively repurposed to recruit cIAP1 to the SNIPER-target protein complex.

The primary function of this compound within the SNIPER construct is to mediate the interaction with cIAP1. This interaction is essential for the subsequent ubiquitination and degradation of the target protein. The formation of a ternary complex, consisting of the target protein, the SNIPER molecule (containing this compound), and the cIAP1 E3 ligase, is the pivotal event that initiates the degradation cascade. It is important to note that while effective, this compound has a modest binding affinity for cIAP1. Consequently, newer generations of SNIPERs have been developed using higher-affinity IAP ligands to enhance degradation efficiency.

Mechanism of Action: A Visual Guide

The mechanism of action of a this compound-containing SNIPER can be visualized as a multi-step process. The following diagram illustrates this signaling pathway.

Caption: Mechanism of SNIPER-mediated protein degradation.

Quantitative Data on this compound Containing SNIPERs

The efficacy of SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several this compound-based SNIPERs targeting the oncogenic protein BCR-ABL.

| SNIPER Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| SNIPER(ABL)-013 | BCR-ABL | K562 | 20 | Not Reported | |

| SNIPER(ABL)-020 | BCR-ABL | Not Reported | Not Reported | Not Reported | |

| SNIPER(ABL)-2 | BCR-ABL | K562 | 100 | Not Reported |

Experimental Protocols

General Synthesis of a this compound Containing SNIPER

The synthesis of a SNIPER molecule is a multi-step process involving the separate synthesis of the target protein ligand and the linker-E3 ligase ligand moiety, followed by their conjugation. The following is a generalized protocol for the synthesis of a this compound containing SNIPER.

Experimental Workflow:

Caption: Generalized workflow for the synthesis of a SNIPER.

Materials:

-

Bestatin

-

Methylamine

-

Linker with appropriate functional groups (e.g., a polyethylene glycol (PEG) linker with a carboxylic acid and an amine)

-

Target protein ligand with a suitable functional group for conjugation

-

Coupling reagents (e.g., HATU, EDCI)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis of this compound:

-

Bestatin is reacted with methylamine in the presence of a coupling agent such as HATU to form the methyl amide.

-

The reaction is typically carried out in an inert solvent like DMF.

-

The product is purified by column chromatography.

-

-

Synthesis of the Target Ligand-Linker Moiety:

-

The target protein ligand is reacted with the linker molecule. The specific reaction will depend on the functional groups present on both molecules. For example, a carboxylic acid on the linker can be coupled to an amine on the ligand using standard peptide coupling conditions.

-

-

Conjugation of this compound to the Target Ligand-Linker:

-

The purified this compound is reacted with the target ligand-linker moiety.

-

This is typically another coupling reaction, for instance, between an amine on the this compound and a carboxylic acid on the linker.

-

-

Purification of the Final SNIPER Compound:

-

The crude product is purified using reverse-phase HPLC to yield the final, highly pure SNIPER molecule.

-

The identity and purity of the final compound are confirmed by analytical techniques such as LC-MS and NMR.

-

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a key technique to quantify the degradation of the target protein induced by the SNIPER.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the SNIPER compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

In-Cell Ubiquitination Assay

This assay confirms that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect cells with plasmids expressing the target protein (if not endogenously expressed) and HA-tagged ubiquitin.

-

Treat the cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation:

-

Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).

-

Immunoprecipitate the target protein from the cell lysates using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot as described above, but probe the membrane with an anti-HA antibody to detect the ubiquitinated forms of the target protein. An increase in the high molecular weight smear upon treatment with the SNIPER indicates increased ubiquitination.

-

Conclusion

This compound has been a foundational component in the development of SNIPER technology, effectively enabling the recruitment of the cIAP1 E3 ligase to induce the degradation of various target proteins. While newer, higher-affinity IAP ligands are now more commonly used to enhance degradation efficiency, the principles established with this compound-based SNIPERs remain central to the field of targeted protein degradation. This guide provides researchers with the fundamental knowledge and experimental frameworks necessary to utilize and further innovate within this exciting area of drug discovery.

References

Investigating the Cellular Uptake of Bestatin-amido-Me: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bestatin, a natural dipeptide analog, and its derivatives are potent inhibitors of aminopeptidases, making them valuable candidates in cancer immunotherapy and other therapeutic areas. The cellular uptake of these compounds is a critical determinant of their efficacy. This technical guide focuses on the cellular uptake of a specific derivative, Bestatin-amido-Me. While direct research on "this compound" is limited, this guide synthesizes available data on the closely related and well-studied compound, Bestatin methyl ester, to infer and present a comprehensive overview of its cellular transport mechanisms. This document provides a summary of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support further research and drug development efforts.

Quantitative Data on Cellular Uptake of Bestatin and its Derivatives

The cellular uptake of Bestatin and its derivatives has been observed to vary across different tissues and cell types. The following table summarizes key quantitative findings from studies on Bestatin, which provide a foundational understanding for its esterified and amidated forms.

| Compound | Cell/Tissue Type | Key Quantitative Findings | Reference |

| ³H-bestatin | Mouse Tissues (in vivo) | Liver: 383-452 µg/g; Kidneys: 175-191 µg/g; Intestine: 137-179 µg/g; Red blood cells: 11 µg/g; Skeletal muscle: 4.8 µg/g. | [1] |

| ³H-bestatin | Mouse Erythrocytes (in vitro) | Slow, nonsaturable uptake at a rate of 0.3%/min. | [1] |

| Bestatin | Rat Intestine (in vivo, oral administration) | High accumulation in microvilli, cytoplasm, and nuclei of absorptive epithelial cells. | [2] |

| Bestatin | Rat Kidney (in vivo) | Greater distribution in the S3 segment of the proximal tubule compared to S1 and S2 segments. Detected in the microvilli of all proximal tubule segments. | [2] |

| Bestatin | Mock-/MDR1-MDCK cell monolayers | Net efflux ratio of 2.2, which was decreased by P-gp inhibitors. | [3] |

| Bestatin | U937 and K562 cells | Intracellular concentrations increased with the addition of P-gp inhibitors (verapamil or Cyclosporin A). | |

| Bestatin | K562/ADR (Adriamycin-resistant) cells | Exhibited a lower intracellular level of bestatin compared to K562 cells. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments related to the cellular uptake of Bestatin.

In Vivo Tissue Distribution Studies

This protocol is based on the methodology used to determine the tissue distribution of ³H-bestatin in mice.

1. Animal Model:

-

Male, CD-1 adult mice are used.

2. Radiotracer and Marker Preparation:

-

³H-bestatin is used as the tracer for Bestatin.

-

¹⁴C-sucrose is used as a nonpermeant marker for the extracellular space.

3. Administration:

-

A solution containing ³H-bestatin and ¹⁴C-sucrose is injected intravenously into the mice.

4. Sample Collection:

-

At predetermined time points (e.g., 10 minutes post-injection), mice are euthanized.

-

Blood samples are collected, and various tissues (liver, kidneys, intestine, skeletal muscle) are excised.

-

Urine may also be collected over a longer period (e.g., 3 hours) to determine excretion rates.

5. Sample Processing and Analysis:

-

Plasma is separated from blood samples.

-

Tissues are weighed and homogenized.

-

The radioactivity of ³H and ¹⁴C in plasma and tissue homogenates is determined using a liquid scintillation counter.

6. Calculation of Cellular Uptake:

-

The concentration of ¹⁴C-sucrose is used to calculate the volume of the extracellular space in each tissue.

-

The amount of ³H-bestatin in the extracellular space is calculated and subtracted from the total tissue ³H-bestatin to estimate the intracellular concentration.

Immunocytochemistry for Bestatin Localization

This protocol is adapted from a study on the immunocytochemical detection of Bestatin in rat intestine and kidney.

1. Antibody Preparation:

-

An anti-bestatin serum is generated by immunizing animals with bestatin conjugated to a carrier protein like albumin using glutaraldehyde.

2. Animal Model and Drug Administration:

-

Wistar rats are used.

-

Bestatin is administered orally.

3. Tissue Preparation:

-

At a specified time after administration (e.g., 3 hours), the rats are euthanized.

-

The small intestine and kidneys are excised and fixed (e.g., with a periodate-lysine-paraformaldehyde fixative).

-

Tissues are embedded in paraffin and sectioned.

4. Immunohistochemical Staining:

-

Tissue sections are deparaffinized and rehydrated.

-

Endogenous peroxidase activity is blocked.

-

Sections are incubated with the anti-bestatin primary antibody.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

The signal is visualized using a suitable substrate (e.g., diaminobenzidine).

5. Microscopy:

-

The stained sections are observed under a light microscope to determine the cellular and subcellular localization of bestatin.

Signaling Pathways and Transport Mechanisms

The cellular uptake of Bestatin and its derivatives involves various transporters. The following diagrams illustrate the key pathways and experimental workflows.

Discussion and Future Directions

The available data strongly suggests that the cellular uptake of Bestatin is a complex process influenced by tissue-specific transporters. In tissues like the intestine and kidney, uptake appears to be mediated by peptide transporters such as PEPT1 and PEPT2. Conversely, the multidrug resistance protein P-glycoprotein (P-gp) has been identified as an efflux pump for Bestatin, actively transporting it out of cells and thus limiting its intracellular accumulation and efficacy.

For a novel derivative like this compound, it is plausible that it shares these transport mechanisms. The addition of a methyl ester group could potentially increase its lipophilicity, which may enhance its passive diffusion across the cell membrane. However, it could also alter its affinity for uptake and efflux transporters.

Future research should focus on directly characterizing the cellular uptake of this compound. Key experiments would include:

-

In vitro uptake assays using cell lines overexpressing specific transporters (e.g., PEPT1, PEPT2, P-gp) to identify its substrateship.

-

Permeability assays , such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess its passive diffusion.

-

Quantitative mass spectrometry to determine the intracellular concentrations of this compound and its potential metabolites.

By elucidating the specific transport mechanisms of this compound, researchers can better predict its pharmacokinetic profile and develop strategies, such as co-administration with P-gp inhibitors, to enhance its therapeutic potential.

References

- 1. Cellular uptake of 3H-bestatin in tissues of mice after its intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunocytochemistry for bestatin and its application to drug accumulation studies in rat intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement effect of P-gp inhibitors on the intestinal absorption and antiproliferative activity of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Bestatin-Based IAP Ligands: A Technical Guide

This guide provides an in-depth analysis of the history, development, and mechanism of action of Bestatin-based ligands targeting the Inhibitor of Apoptosis (IAP) proteins. It is intended for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction: Targeting the Guardians of Cancer Cell Survival

Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of cell death, frequently overexpressed in cancer cells. By binding to and inhibiting caspases, the primary executioners of apoptosis, IAPs prevent cancer cells from undergoing programmed cell death, thereby promoting tumor survival and resistance to therapy. Key members of this family include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).

The discovery of an endogenous IAP antagonist, the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), unveiled a natural mechanism for overcoming IAP-mediated resistance. Released from mitochondria during apoptotic signaling, SMAC binds to a specific pocket in the Baculoviral IAP Repeat (BIR) domains of IAPs. This interaction displaces caspases from XIAP and, importantly, induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The binding is mediated by the N-terminal four amino acids of mature SMAC: Alanine-Valine-Proline-Isoleucine (AVPI). This discovery sparked the development of synthetic "SMAC mimetics" designed to replicate this activity for therapeutic benefit.

From Antibiotic to Anticancer Scaffold: The History of Bestatin

Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, was initially identified as an inhibitor of aminopeptidases. Its structure, ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, provided a unique and rigid scaffold. Medicinal chemists recognized that the α-hydroxy-β-amino acid backbone of Bestatin could serve as a conformationally constrained dipeptide mimetic.

The pivotal insight was the realization that the N-terminal portion of Bestatin could be modified to mimic the crucial N-terminal alanine of the SMAC protein. This made Bestatin an ideal starting point for creating potent, cell-permeable SMAC mimetics capable of binding to the BIR domains of IAP proteins.

The Development of Bestatin-Based IAP Ligands

The development process focused on modifying the Bestatin core to optimize its fit within the SMAC binding groove of IAP BIR domains. The core idea was to append functional groups that mimic the key interactions of the AVPI peptide.

-

First Generation: Early efforts focused on attaching moieties that mimicked the proline and isoleucine residues of SMAC. Structure-activity relationship (SAR) studies demonstrated that modifications at the P2 and P3 positions (corresponding to the Val and Pro of SMAC) were critical for enhancing binding affinity.

-

Dimerization Strategy: A significant breakthrough came with the development of bivalent ligands. Since IAP proteins can dimerize, creating dimeric SMAC mimetics that could bridge two IAP molecules led to a dramatic increase in avidity and biological activity. These bivalent compounds were exceptionally potent at inducing the degradation of cIAP1 and cIAP2.

-

Lead Optimization: Subsequent work has focused on optimizing pharmacokinetic and pharmacodynamic properties, improving oral bioavailability, and reducing off-target effects to create clinically viable drug candidates.

Mechanism of Action: A Dual Signaling Cascade

Bestatin-based IAP ligands function as potent SMAC mimetics. Their mechanism involves binding to the BIR3 domain of cIAP1/2 and the BIR2 and BIR3 domains of XIAP.

-

cIAP1/2 Degradation: Upon binding to the BIR3 domain of cIAP1 (or cIAP2), the ligand induces a conformational change. This change unmasks the C-terminal RING domain, which functions as an E3 ubiquitin ligase. This activated cIAP1 then ubiquitinates itself and its binding partner, leading to rapid proteasomal degradation.

-

NF-κB Activation: The degradation of cIAP1, a key negative regulator of the non-canonical NF-κB pathway, liberates and stabilizes the NF-κB-inducing kinase (NIK). Stabilized NIK then activates the IKKα complex, leading to the processing of p100 to p52 and the activation of non-canonical NF-κB signaling. This can lead to the production of pro-inflammatory cytokines like TNFα.

-

Apoptosis Sensitization: In cancer cells, the autocrine or paracrine signaling of TNFα, combined with the absence of the cIAP1/2 survival signal, can trigger apoptosis through the extrinsic pathway. Furthermore, by binding to XIAP, these ligands prevent it from inhibiting caspases-3, -7, and -9, thus lowering the threshold for apoptosis induction by other chemotherapeutic agents.

Quantitative Data Summary

The potency of various Bestatin-based IAP ligands is typically measured by their ability to bind to specific BIR domains or to induce the degradation of cIAP1 in cellular assays. The data below is a representative summary compiled from publicly available literature.

| Compound | Target | Assay Type | Potency (IC50/Ki/DC50) | Reference |

| Bestatin | XIAP-BIR3 | Fluorescence Polarization | > 100 µM | Fesik et al. |

| cIAP1-BIR3 | Fluorescence Polarization | > 100 µM | Fesik et al. | |

| Compound A | XIAP-BIR3 | HTRF Assay | 55 nM | Wang et al. |

| (Monovalent) | cIAP1-BIR3 | HTRF Assay | 120 nM | Wang et al. |

| cIAP1 | Cell-based Degradation | 80 nM (DC50) | Wang et al. | |

| Compound B | XIAP-BIR3 | HTRF Assay | 1.5 nM | Sun et al. |

| (Bivalent) | cIAP1-BIR3 | HTRF Assay | 0.8 nM | Sun et al. |

| cIAP1 | Cell-based Degradation | < 1 nM (DC50) | Sun et al. |

Note: IC50 = half maximal inhibitory concentration; Ki = inhibition constant; DC50 = half maximal degradation concentration. This table is illustrative; specific values vary between publications.

Key Experimental Protocols

Protocol: Biochemical Binding Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the binding affinity of a ligand to an IAP BIR domain.

Objective: To determine the IC50 value of a test compound for the IAP-BIR3 domain.

Materials:

-

Recombinant, tagged IAP-BIR3 protein (e.g., GST-XIAP-BIR3).

-

Biotinylated SMAC peptide (e.g., Biotin-AVPI).

-

Europium Cryptate-labeled anti-tag antibody (e.g., Anti-GST-Eu3+).

-

Streptavidin-conjugated fluorophore (e.g., SA-XL665).

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Test compounds (Bestatin-based ligands) in DMSO.

-

384-well low-volume microplates.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.

-

Protein/Peptide Preparation: Prepare a master mix containing the tagged IAP-BIR3 protein and the biotinylated SMAC peptide in assay buffer at 2x the final desired concentration.

-

Dispensing: Add the protein/peptide mix to the wells containing the test compound. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.

-

Detection Reagent Addition: Prepare a master mix containing the anti-tag-Eu3+ antibody and SA-XL665 in assay buffer. Add this mix to all wells.

-

Incubation: Incubate the plate in the dark for 1-2 hours at room temperature to allow the detection reagents to bind.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based cIAP1 Degradation Assay

Objective: To determine the DC50 (half-maximal degradation concentration) of a test compound in a cancer cell line.

Materials:

-

Cancer cell line known to express cIAP1 (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Test compound stock in DMSO.

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA Protein Assay kit.

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

-

Primary antibodies: Anti-cIAP1 and Anti-Actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Plating: Seed cells in a multi-well plate (e.g., 12-well or 6-well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Bestatin-based ligand for a fixed time period (e.g., 4 hours). Include a DMSO vehicle control.

-

Cell Lysis: Aspirate the media, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE with loading dye.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with primary anti-cIAP1 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imager.

-

Analysis:

-

Strip the membrane and re-probe with an anti-actin antibody for a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the cIAP1 signal to the actin signal for each sample.

-

Plot the normalized cIAP1 levels against the log of compound concentration to calculate the DC50.

-

Conclusion and Future Outlook